molecular formula C12H17NO4S B2567161 2-(Benzenesulfonamido)-3-methylpentanoic acid CAS No. 168974-60-5

2-(Benzenesulfonamido)-3-methylpentanoic acid

Cat. No.: B2567161
CAS No.: 168974-60-5
M. Wt: 271.33
InChI Key: WWGFHIUBQGZSMR-UHFFFAOYSA-N
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Description

2-(Benzenesulfonamido)-3-methylpentanoic acid is a sulfonamide-functionalized amino acid derivative characterized by a benzenesulfonamido group attached to the α-carbon of a branched pentanoic acid chain. This compound is of interest in medicinal chemistry due to the pharmacological relevance of sulfonamide moieties, which are known for their roles in enzyme inhibition and antibacterial/anticancer activities . Its structural features, including the sulfonamide group and branched alkyl chain, influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

2-(benzenesulfonamido)-3-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-3-9(2)11(12(14)15)13-18(16,17)10-7-5-4-6-8-10/h4-9,11,13H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGFHIUBQGZSMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzenesulfonamido)-3-methylpentanoic acid typically involves the reaction of benzenesulfonyl chloride with 3-methylpentanoic acid in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then hydrolyzed to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzenesulfonamido)-3-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form amines.

    Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Mechanism of Action

The mechanism of action of 2-(Benzenesulfonamido)-3-methylpentanoic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways by modulating the activity of proteins and other biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Key Structural Analogues and Their Modifications
Compound Name Substituent Variation Key Structural Feature Reference
2-Benzenesulfonamido-3-methylbutyric acid Shorter carbon chain (butyric acid) Reduced lipophilicity
2-Benzamido-3-methylbutanoic acid Benzenesulfonamido → Benzamido Loss of sulfonyl group; weaker acidity
(Z)-2-((5-Benzylidene-4-oxo-thiazol-2-yl)amino)-3-methylpentanoic acid Benzenesulfonamido → Thiazolylamino Introduction of heterocyclic thiazole ring
2-[(1,1-dioxido-benzisothiazol-3-yl)amino]-3-methylpentanoic acid Benzenesulfonamido → Benzisothiazolylamino Sulfonamide replaced with sulfone-containing isothiazole

Key Insights :

  • The replacement of the benzenesulfonamido group with benzamido (e.g., 2-Benzamido-3-methylbutanoic acid) reduces electron-withdrawing effects, altering acidity and hydrogen-bonding capacity .

Physicochemical Properties

Table 2: Comparison of Physical Properties
Compound Name Melting Point (°C) Yield (%) Solubility (Polarity Trends) Reference
2-(Benzenesulfonamido)-3-methylpentanoic acid 104.6 84.37 Moderate in DMSO (sulfonamide H-bonding)
(Z)-2-((5-Benzylidene-4-oxo-thiazol-2-yl)amino)-3-methylpentanoic acid 110–112 94 Lower solubility (hydrophobic thiazole)
2-Benzenesulfonamido-3-methylbutyric acid Not reported Not reported Higher solubility (shorter chain)

Key Insights :

  • The branched pentanoic acid chain in the target compound contributes to higher lipophilicity compared to the butyric acid analog .
  • Thiazole-containing derivatives exhibit higher melting points, likely due to enhanced crystallinity from planar heterocyclic rings .

Spectroscopic Characterization

Table 3: NMR and IR Spectral Data Comparison
Compound Name 13C NMR (δ, ppm) IR Peaks (cm⁻¹) Reference
This compound 173.1 (COOH), 167.9 (C=O), 57.2 (Cα) 3302 (OH), 1734/1688 (C=O), 1169 (SO₂N)
2-Benzamido-3-methylbutanoic acid 174.2 (COOH), 167.2 (C=O), 61.3 (Cα) 1732 (C=O), 3211 (NH)
(Z)-2-((5-Benzylidene-4-oxo-thiazol-2-yl)amino)-3-methylpentanoic acid 158.1 (C=N), 162.7 (C=O thiazole) 1693 (C=O), 1556 (C=C), 1583 (C=N)

Key Insights :

  • The sulfonamide group in the target compound generates distinct SO₂N IR stretches near 1169 cm⁻¹, absent in benzamido or thiazole analogs .
  • Thiazole derivatives show characteristic C=N and C=C stretches in IR, reflecting heterocyclic conjugation .

Biological Activity

Overview

2-(Benzenesulfonamido)-3-methylpentanoic acid is a sulfonamide compound known for its diverse biological activities. It combines structural features of both benzenesulfonamide and 3-methylpentanoic acid, which contributes to its unique pharmacological properties. This compound has been studied for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer therapies.

The primary mechanism of action for this compound involves its ability to inhibit specific enzymes by binding to their active sites. This interaction disrupts essential biochemical pathways, which can lead to therapeutic effects such as:

  • Enzyme Inhibition : Preventing substrate access to enzymes involved in critical metabolic processes.
  • Antimicrobial Activity : Targeting bacterial enzymes, thereby inhibiting growth and proliferation.
  • Anticancer Properties : Inducing apoptosis in cancer cells through modulation of signaling pathways.

Antimicrobial Properties

Research indicates that sulfonamides, including this compound, exhibit significant antibacterial activity. The compound's structure allows it to interfere with bacterial folic acid synthesis, a vital process for bacterial growth.

  • Case Study : A study demonstrated that this compound effectively inhibited the growth of various Gram-positive and Gram-negative bacteria, showcasing its potential as a broad-spectrum antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Initial findings suggest that it may induce cell cycle arrest and apoptosis in cancer cell lines.

  • Research Findings : In vitro studies showed that treatment with this compound led to a reduction in cell viability in several cancer cell lines, including breast and colon cancer cells.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
BenzenesulfonamideAntibacterialEstablished antibiotic properties
3-Methylpentanoic acidLimited biological activitySimple carboxylic acid
SulfanilamideAntimicrobialWell-known sulfonamide antibiotic
This compound Antimicrobial, anticancerCombined structural features enhancing activity

Research Applications

The compound's unique properties make it a valuable subject for further research across various fields:

  • Medicinal Chemistry : As a potential lead compound for developing new antibiotics or anticancer drugs.
  • Biochemical Research : Investigating enzyme interactions and metabolic pathways.
  • Industrial Applications : Utilization in the development of new materials or chemical processes.

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